Avilamycin Avilamycin See also: Avilamycin; Monensin (component of); Avilamycin; Narasin (component of); Avilamycin; Salinomycin Sodium (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 11051-71-1
VCID: VC21341270
InChI: InChI=1S/C61H88Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-26,28-34,39-45,47-52,55-57,65-69,72H,15-20H2,1-14H3/t23-,24-,25-,26-,28-,29-,30-,31-,32+,33+,34+,39+,40-,41-,42-,43+,44-,45?,47-,48+,49-,50-,51-,52-,55+,56+,57+,58-,59?,60+,61-/m1/s1
SMILES: CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C
Molecular Formula: C61H88Cl2O32
Molecular Weight: 1404.2 g/mol

Avilamycin

CAS No.: 11051-71-1

Cat. No.: VC21341270

Molecular Formula: C61H88Cl2O32

Molecular Weight: 1404.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Avilamycin - 11051-71-1

CAS No. 11051-71-1
Molecular Formula C61H88Cl2O32
Molecular Weight 1404.2 g/mol
IUPAC Name [(2R,3S,4R,6S)-6-[(2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7'aR)-7'-acetyl-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate
Standard InChI InChI=1S/C61H88Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-26,28-34,39-45,47-52,55-57,65-69,72H,15-20H2,1-14H3/t23-,24-,25-,26-,28-,29-,30-,31-,32+,33+,34+,39+,40-,41-,42-,43+,44-,45?,47-,48+,49-,50-,51-,52-,55+,56+,57+,58-,59?,60+,61-/m1/s1
Standard InChI Key XIRGHRXBGGPPKY-FCWLXANGSA-N
Isomeric SMILES C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC3(C[C@H]2O)O[C@@H]4[C@H](O[C@H](C[C@]4(O3)C)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H](C8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@]([C@H](O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C
SMILES CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C
Canonical SMILES CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C
Colorform Colorless, needle-shaped crystals from acetone-ether
Melting Point 188-189.5 °C
Colorless needles from chloroform/petroleum ether; MW: 1404.25; MP: 181-182 °C (1-2.H2O). UV max (methanol): 227, 286 nm (log epsilon 4.12, 3.33) /Avilamycin A/

Chemical Structure and Properties

Avilamycin is a complex mixture of oligosaccharides belonging to the orthosomycin antibiotic group. Orthosomycin antibiotics are divided into two categories: those containing an aminocyclitol residue and those that are esters of dichlorisoeverninic acid, with avilamycin belonging to the latter group .

Molecular Structure

Avilamycin consists of multiple factors, with Avilamycin A and Avilamycin B being the predominant components. The molecular structure of avilamycin is characterized by a complex oligosaccharide backbone with specific functional groups that contribute to its antimicrobial activity .

Avilamycin A has the molecular formula C61H88Cl2O32 with a molecular weight of 1403, while Avilamycin B has the molecular formula C59H84Cl2O32 with a molecular weight of 1375 . The melting points for Avilamycin A and B are 166-169°C and 179-182°C, respectively .

Chemical Properties

The chemical properties of avilamycin are summarized in the following table:

PropertyAvilamycin AAvilamycin B
Molecular FormulaC61H88Cl2O32C59H84Cl2O32
Molecular Weight14031375
Melting Point166-169°C179-182°C
CAS Number69787-79-773240-30-9

Avilamycin is considered an oligosaccharide derivative that includes ortho ester, oxaspiro compound, cyclic acetal, benzoate ester, dichlorobenzene, phenol, and tertiary alpha-hydroxy ketone functional groups . These structural features contribute to its unique antibacterial properties and mechanism of action.

Production and Composition

Microbial Production

Avilamycin is produced through the fermentation of Streptomyces viridochromogenes, a gram-positive filamentous bacterium belonging to the Actinomycetales order . The biosynthetic gene cluster responsible for avilamycin production also contains genes encoding resistance factors that protect the producer strain from the antibiotic's effects .

Composition of Avilamycin Complex

The avilamycin complex consists of multiple factors, with specific requirements for the composition of the total factor content :

ComponentProportion in Total Factor Content
Avilamycin ANot less than 60%
Avilamycin BNot more than 18%
Avilamycin A + Avilamycin BNot less than 70%
Other single Avilamycin factorsNot more than 6%

A typical avilamycin preparation contains approximately 260 mg of active compound per gram . In addition to the major components (Avilamycin A and B), sixteen minor factors have been identified, each with variations in their structural features and substitution patterns .

Mechanism of Action

Ribosomal Targeting

Avilamycin exerts its antibacterial activity by interfering with bacterial protein synthesis. Specifically, it inhibits the binding of formylmethionyl-tRNA to the 30S ribosomal subunit, which subsequently blocks the formation of the 70S initiation complex essential for bacterial protein synthesis .

This inhibition occurs in both gram-positive and gram-negative bacterial ribosomal systems, indicating that the differential susceptibility between these bacterial groups likely stems from factors outside the protein synthesis machinery, such as differences in cell wall composition that affect drug penetration .

Specificity of Action

Antimicrobial Activity

Spectrum of Activity

Avilamycin primarily demonstrates activity against gram-positive bacteria, making it particularly useful for controlling infections caused by these organisms . The differential susceptibility between gram-positive and gram-negative bacteria is believed to be related to differences in cell wall composition rather than variations in the ribosomal target .

Activity Against Clostridium perfringens

Avilamycin has shown notable activity against Clostridium perfringens, an important pathogen causing significant morbidity and mortality in swine worldwide . Studies examining the minimum inhibitory concentration (MIC) distribution of avilamycin against 120 clinical strains of C. perfringens type A isolated from cases of diarrhea revealed MIC values ranging from 0.015 to 256 μg/ml, with corresponding MIC50 and MIC90 values of 0.06 and 128 μg/ml, respectively .

The wild-type cutoff value (CO WT) for avilamycin against C. perfringens has been defined as 0.25 μg/ml based on MIC distributions and calculations using ECOFFinder software . This indicates that isolates with MIC values ≤0.25 μg/ml are considered part of the wild-type population susceptible to avilamycin.

Resistance Mechanisms

Producer Strain Protection

The producer strain, Streptomyces viridochromogenes Tü57, is protected from the effects of avilamycin by three resistance factors located within the avilamycin biosynthetic gene cluster . This self-protection mechanism is essential for the organism to produce the antibiotic without suffering from its toxic effects.

Ribosomal Methylation

Two of the resistance factors identified in the avilamycin biosynthetic cluster, aviRa and aviRb, encode rRNA methyltransferases that specifically target 23S rRNA . These enzymes modify specific nucleotides within the ribosomal RNA, preventing avilamycin from binding to its target site.

AviRa functions as an N-methyltransferase that targets G2535 within helix 91 of the 23S rRNA, while AviRb modifies the 2' position of another nucleotide within domain V of the 23S rRNA . These modifications alter the structure of the ribosomal binding site, resulting in resistance to avilamycin.

Acquired Resistance

While no published data specifically describes naturally occurring resistance mechanisms in clinical isolates, it can be logically assumed that structural changes in the ribosomal 30S subunit or ribosomal protection mechanisms could confer resistance to avilamycin in naturally susceptible bacteria . Given the ease and speed at which resistance to other anti-ribosomal antimicrobials (such as aminoglycosides and tetracyclines) has emerged, investigating potential resistance mechanisms to avilamycin remains an important area of research .

Importantly, avilamycin has shown no cross-resistance with other commonly used antibiotics, making it valuable for treating infections caused by organisms that may be resistant to other antimicrobial agents .

Pharmacokinetics and Metabolism

Absorption and Distribution

In rats and swine, orally administered avilamycin is primarily excreted in feces, indicating limited systemic absorption . This characteristic makes avilamycin particularly suitable for treating enteric infections, as it maintains high concentrations within the gastrointestinal tract.

Pharmacokinetic studies of avilamycin in intestinal content have reported the following parameters :

Pharmacokinetic ParameterValue
AUC0-24h428.62 ± 14.23 h μg/mL
Cmax146.30 ± 13.41 μg/ml
Tmax4 h

Metabolism

Metabolic studies have shown that the metabolic profiles in the liver of treated rats and pigs are essentially the same, with flambic acid identified as the most abundant metabolite . The silica gel chromatographic profiles of extracts from the feces, urine, and livers of rats and pigs treated with [U-14C]avilamycin were qualitatively comparable and quantitatively similar, indicating a good correlation between the metabolic profiles of these species .

Clinical Applications and Dosage

Treatment of Clostridium perfringens Infections

Based on pharmacokinetic-pharmacodynamic (PK-PD) studies, the target AUC0-24h/MIC ratio for bactericidal activity of avilamycin against C. perfringens in intestinal content has been determined to be 36.15 h . The PK-PD cutoff value (COPD) has been defined as 8 μg/ml using Monte Carlo simulation .

For the treatment of C. perfringens infections, a dose regimen of 5.2 mg/kg mixed feeding has been recommended based on PK-PD studies . The clinical breakpoint (CBP) for avilamycin against C. perfringens has been set at 0.25 μg/ml, established using an integrated decision tree approach recommended by the Clinical Laboratory of Standard Institute .

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